alpha-Dichloromethyl phenylsulfoxide

Description

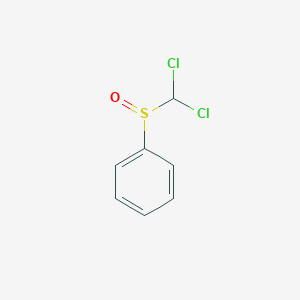

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloromethylsulfinylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2OS/c8-7(9)11(10)6-4-2-1-3-5-6/h1-5,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASIRFAODXKGLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Strategic Synthetic Methodologies for Alpha Dichloromethyl Phenylsulfoxide and Its Precursors

Direct Synthetic Routes to Alpha-Dichloromethyl Phenylsulfoxide

Direct routes to this compound offer an efficient pathway to the target molecule, often involving the controlled introduction of chlorine atoms alpha to the sulfinyl group.

The reaction of phenylsulfinyl chloride with a suitable one-carbon nucleophile represents a logical, albeit challenging, approach to the synthesis of alpha-halomethyl phenylsulfoxides. Phenylsulfenyl chloride, a related precursor, is known to react with various nucleophiles. For instance, its reaction with the enolate of a β-dicarbonyl compound is a common method for introducing a phenylthio group. While direct dichloromethylation of phenylsulfinyl chloride is not extensively documented, the reactivity of the S-Cl bond suggests that with an appropriate dichloromethyl carbanion or its synthetic equivalent, this transformation could be feasible. The challenge lies in the generation and control of the highly reactive dichloromethyl nucleophile to prevent side reactions.

A more prevalent and practical approach involves the controlled halogenation of methyl phenyl sulfoxide (B87167) or its parent sulfide (B99878), thioanisole. The direct α-chlorination of sulfoxides can be achieved using various chlorinating agents. The synthesis and reactivity of chloromethyl phenyl sulfoxide have been a subject of study, indicating the feasibility of introducing a chlorine atom at the alpha position. acs.org Further chlorination to the dichloro-derivative requires careful control of reaction conditions to prevent over-halogenation or oxidation of the sulfur atom.

The process often begins with the oxidation of methyl phenyl sulfide (thioanisole) to methyl phenyl sulfoxide. rsc.orggoogle.com Subsequently, controlled chlorination can be performed. For example, the use of N-chlorosuccinimide (NCS) in the presence of a catalyst has been shown to be effective for the chlorination of various aromatic compounds and could be adapted for this purpose. researchgate.net The reaction conditions, such as solvent, temperature, and stoichiometry of the chlorinating agent, are critical to achieving the desired dichlorinated product selectively.

Table 1: Reagents for Controlled Halogenation

| Reagent | Function | Key Considerations |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Chlorinating Agent | Requires careful control to prevent over-chlorination. |

| Sulfuryl Chloride (SO₂Cl₂) | Chlorinating Agent | Can be highly reactive; may lead to side products. |

| Trimethylsilyl Chloride (TMSCl) | Activator | Used in combination with a sulfoxide for the chlorination of alkenes. researchgate.net |

Generation and Reactivity of Alpha-Halosulfinyl Carbanions

An alternative strategy involves the generation of α-halosulfinyl carbanions, which can then be manipulated to introduce the desired functionality. This approach offers a different perspective on constructing the target molecule.

Alpha-sulfinyl carbanions are well-established reactive intermediates in organic synthesis. acs.orgtechnion.ac.il The protons alpha to a sulfoxide group are acidic enough to be removed by strong bases, such as organolithium reagents. tu-bs.denih.govmasterorganicchemistry.comlibretexts.org The deprotonation of an α-chlorosulfoxide would generate a lithiated species, an α-chloro-α-lithiosulfoxide. This carbanion could then potentially react with an electrophilic chlorine source to yield the desired α,α-dichlorosulfoxide.

The choice of the lithium base is crucial. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to avoid competitive nucleophilic attack at the sulfur atom. acs.org The stability of the resulting lithiated carbanion is influenced by the chelation of the lithium cation by the sulfoxide oxygen atom, which can also direct the stereochemical outcome of subsequent reactions.

Table 2: Common Bases for Deprotonation

| Base | pKa of Conjugate Acid | Typical Reaction Temperature |

|---|---|---|

| n-Butyllithium (n-BuLi) | ~50 | -78 °C |

| sec-Butyllithium (s-BuLi) | ~51 | -78 °C |

| tert-Butyllithium (t-BuLi) | ~53 | -78 °C |

| Lithium Diisopropylamide (LDA) | ~36 | -78 °C to 0 °C |

Electrochemical methods have emerged as a powerful tool for the synthesis of α-chlorosulfoxides from sulfides. researchgate.netacs.orgcdnsciencepub.com This strategy utilizes a dual-oxidation process at the anode. In this approach, aqueous hydrochloric acid can serve as a bifunctional reagent, providing both the oxygen for the sulfoxide and the chlorine for the α-position. researchgate.netacs.orgcdnsciencepub.com This method is noted for its broad substrate scope, high diastereoselectivity, and regioselectivity. researchgate.netacs.orgcdnsciencepub.com

While directly applied to the synthesis of monochlorinated sulfoxides, this electrochemical strategy provides a valuable precedent. It highlights the potential for in-situ generation of reactive chlorine species and the controlled oxidation and chlorination of sulfides in a single pot. Adapting this methodology for dichlorination would require further optimization of the electrochemical conditions, such as current density and reaction time, to favor the introduction of a second chlorine atom.

Methodological Advancements and Optimization of Reaction Conditions in Synthesis

Continuous efforts are being made to improve the synthesis of α-halosulfoxides by optimizing reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the nature and stoichiometry of reagents and catalysts. For instance, in electrochemical syntheses, factors such as the electrolyte, electrode material, and current density are critical for achieving high yields and selectivity. researchgate.netacs.orgcdnsciencepub.com The goal of these optimizations is to enhance the efficiency, selectivity, and safety of the synthetic protocols while minimizing the formation of byproducts.

Iii. Reaction Pathways and Mechanistic Elucidations of Alpha Dichloromethyl Phenylsulfoxide

Nucleophilic Substitution and Electrophilic Reactivity Profiles

The chemical behavior of alpha-dichloromethyl phenylsulfoxide is dictated by the electronic properties of its constituent functional groups. The sulfoxide (B87167) group, with its ability to stabilize an adjacent carbanion, and the dichloromethyl group, a potential electrophilic center, create a molecule with a dual reactivity profile.

The dichloromethyl moiety in this compound serves as an electrophilic center, susceptible to attack by nucleophiles. This electrophilicity is a consequence of the inductive effect of the two chlorine atoms, which withdraw electron density from the carbon atom. This polarization facilitates reactions with a variety of nucleophilic species. The sulfoxide group, while primarily known for its ability to stabilize an adjacent negative charge, also influences the reactivity of the dichloromethyl group through steric and electronic effects.

Organoboron-Mediated Rearrangement Reactions

The reactions of this compound with organoboranes are particularly noteworthy, leading to the formation of new carbon-carbon bonds through a cascade of events involving migrations and the formation of key intermediates. These transformations showcase the utility of this sulfoxide in synthetic organic chemistry.

The interaction of this compound with trialkylboranes in the presence of a strong base, such as n-butyllithium, initiates a sequence of reactions that results in the migration of alkyl groups from the boron atom to the carbon atom of the original dichloromethyl moiety. The reaction is believed to proceed through the initial deprotonation of the alpha-carbon, followed by the formation of an ate-complex with the trialkylborane. This intermediate is primed for the intramolecular transfer of an alkyl group. Studies have shown that with unhindered trialkylboranes, it is possible to achieve the migration of three alkyl groups from boron to carbon. researchgate.net

A critical juncture in the reaction pathway is the potential rearrangement of the intermediate formed after the first alkyl group migration. This intermediate can rearrange to a more stable boron enolate-like structure. researchgate.net This rearrangement is analogous to processes observed in the reactions of trialkylboranes with anions of α-bromocarbonyl compounds. The formation of this boron enolate-like species is significant as it represents a thermodynamic sink in the reaction pathway, and its structure is no longer conducive to further boron-to-carbon migrations. researchgate.net The characterization of these intermediates is often pursued through spectroscopic methods and by trapping experiments.

| Intermediate Type | Precursor | Key Transformation | Implication |

| Boron Enolate-like Intermediate | Intermediate after first alkyl migration | Rearrangement | Halts further alkyl migrations |

The reaction of an organolithium reagent with an α-chloroalkyl aryl sulfoxide can lead to the generation of an α-chloroalkyllithium species through a sulfoxide-lithium exchange mechanism. researchgate.net While the precise nature of the chain-extending species in these reactions can be complex, the in situ formation of this highly reactive intermediate is a key step in homologation reactions. For instance, the homologation of a boronic ester has been successfully achieved by treating it with scalemic (S)-chloromethyl phenyl sulfoxide and n-BuLi at low temperatures. researchgate.net

To gain a deeper understanding of the reaction mechanism and the nature of the intermediates formed during the reaction of this compound with organoboranes, trapping studies with external electrophiles are employed. These experiments are designed to intercept and characterize the transient species, such as the boron enolate-like intermediates. The successful trapping of these intermediates provides strong evidence for their existence and offers insights into their reactivity and structural features. The choice of electrophile is critical and can range from simple proton sources to more complex organic molecules, allowing for the derivatization of the intermediate for easier characterization.

Addition Reactions of this compound-Derived Carbanions

The presence of the electron-withdrawing phenylsulfinyl group and two chlorine atoms significantly acidifies the alpha-proton of this compound, facilitating the formation of a stabilized carbanion upon treatment with a suitable base. This carbanion serves as a potent nucleophile in various addition reactions.

The carbanion derived from this compound can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, a powerful method for carbon-carbon bond formation. The reaction's outcome is dictated by both chemoselectivity (addition to the carbonyl vs. conjugate addition) and regioselectivity (1,4-addition). The inherent stability of the dichloromethyl phenylsulfoxide carbanion generally favors the 1,4-addition pathway, leading to the formation of a γ-dicarbonyl compound precursor.

The chemoselectivity of this reaction is high, with the soft nature of the sulfur-stabilized carbanion preferentially attacking the softer electrophilic β-carbon of the enone rather than the harder carbonyl carbon. This results in the formation of the conjugate adduct as the major product.

The regioselectivity is also typically high for 1,4-addition. The reaction proceeds via nucleophilic attack of the carbanion on the β-carbon of the enone, generating an enolate intermediate. Subsequent protonation of this enolate yields the 1,4-adduct. The general scheme for this reaction is presented below:

Scheme 1: Conjugate Addition of this compound-Derived Carbanion to an Enone

A summary of expected outcomes for the conjugate addition is provided in the table below.

| Feature | Outcome | Rationale |

| Chemoselectivity | Predominantly conjugate addition | The soft nature of the stabilized carbanion favors attack at the soft β-carbon of the enone. |

| Regioselectivity | Primarily 1,4-addition | The thermodynamic stability of the resulting enolate intermediate drives the reaction towards the conjugate adduct. |

While 1,4-addition is generally favored, the balance between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition can be influenced by several factors. Understanding these factors is crucial for controlling the reaction's outcome.

Steric Hindrance: Increased steric bulk on the enone, particularly at the β-carbon or on the carbonyl group, can influence the selectivity. Significant steric hindrance at the β-position may disfavor 1,4-addition, potentially leading to an increase in the 1,2-addition product. Conversely, a sterically hindered carbonyl group will favor 1,4-addition.

Electronic Effects: The electronic nature of the substituents on the enone plays a role. Electron-donating groups on the β-carbon can decrease its electrophilicity, potentially reducing the rate of 1,4-addition. Conversely, electron-withdrawing groups can enhance the propensity for conjugate addition.

Reaction Conditions: Temperature is a critical factor. Lower temperatures often favor the kinetically controlled product, which may be the 1,2-adduct in some cases due to a lower activation energy for attack at the carbonyl carbon. Higher temperatures tend to favor the thermodynamically more stable 1,4-adduct. The choice of base and solvent can also impact the aggregation state and reactivity of the carbanion, thereby influencing the selectivity.

Lewis Acid Additives: The presence of a Lewis acid can chelate to the carbonyl oxygen of the enone, increasing the electrophilicity of the carbonyl carbon and potentially favoring 1,2-addition.

The following table summarizes the key factors influencing the selectivity of the addition reaction.

| Factor | Influence on 1,2-Addition | Influence on 1,4-Addition |

| Increased Steric Hindrance at β-Carbon | May increase | Decreases |

| Increased Steric Hindrance at Carbonyl | Decreases | Increases |

| Low Temperature | Often Favored (Kinetic Control) | Less Favored |

| High Temperature | Less Favored | Favored (Thermodynamic Control) |

| Presence of Lewis Acids | Generally Favored | Less Favored |

Pummerer-Type Rearrangements and Related Sulfoxide Transformations

This compound can undergo Pummerer-type rearrangements when treated with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride or trifluoroacetic anhydride. This reaction involves the conversion of the sulfoxide to an α-substituted sulfide (B99878).

The classical Pummerer rearrangement involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. Subsequent nucleophilic attack at the α-carbon yields the final product. In the case of this compound, the presence of the two chlorine atoms at the alpha-position significantly influences the course of this rearrangement. The electron-withdrawing nature of the chlorine atoms destabilizes the formation of a positive charge on the adjacent carbon, making the formation of a simple thionium ion less favorable.

The reaction of this compound with an activating agent like trifluoromethanesulfonic anhydride (triflic anhydride) is proposed to proceed through a series of reactive sulfonium (B1226848) intermediates. The initial step is the activation of the sulfoxide oxygen by the electrophilic anhydride to form an acyloxysulfonium salt.

Due to the electronic effects of the dichloromethyl group, the subsequent steps may deviate from the classical Pummerer pathway. Instead of forming a discrete thionium ion, the reaction may proceed through a concerted mechanism or involve the formation of a more complex sulfonium intermediate where the positive charge is delocalized. The presence of the chlorine atoms can also influence the subsequent nucleophilic attack, potentially leading to different products than those observed with simple alkyl phenyl sulfoxides. The interplay between the activated sulfoxide and potential nucleophiles present in the reaction mixture is crucial in determining the final product distribution.

Ligand Exchange Reactions of the Sulfinyl Group

The sulfinyl group of this compound can be involved in ligand exchange reactions, enabling the transformation of the dichloromethyl moiety into other functional groups.

A significant transformation involving this compound is its conversion to terminal acetylenes. This process is believed to proceed through a beta-trifluoromethanesulfonyloxy vinyl sulfoxide intermediate. The reaction is initiated by the treatment of the sulfoxide with a strong, non-nucleophilic base to generate the carbanion, which then reacts with an aldehyde to form a β-hydroxy sulfoxide.

Redox Chemistry and Formation of Sulfone Byproducts in Reaction Sequences

The sulfur atom in this compound exists in a moderate oxidation state, making it susceptible to further oxidation. This redox activity is a crucial aspect of its chemistry, as it can lead to the formation of the corresponding sulfone, alpha-dichloromethyl phenylsulfone. This transformation is often an undesirable side reaction in synthetic sequences where the sulfoxide moiety is intended to be preserved. jchemrev.comnih.gov The propensity for this over-oxidation depends significantly on the reagents and conditions employed in a given reaction. ingentaconnect.com

The conversion of the sulfoxide to a sulfone is a common pathway when strong oxidizing agents are present. A variety of oxidants are known to effect this transformation for aryl sulfoxides. organic-chemistry.org The general mechanism involves the nucleophilic sulfur atom of the sulfoxide attacking an electrophilic oxygen atom of the oxidizing agent.

Key Oxidizing Agents and Findings:

meta-Chloroperoxybenzoic acid (m-CPBA): This peroxyacid is a widely used and highly effective reagent for the oxidation of numerous functional groups, including the conversion of sulfoxides to sulfones. organic-chemistry.orgwikipedia.org Due to its high reactivity, m-CPBA can readily oxidize this compound to the sulfone byproduct, even under mild conditions. In many synthetic protocols involving sulfides, precise control over the stoichiometry of m-CPBA is required to selectively stop at the sulfoxide stage, as the use of excess reagent almost invariably leads to the fully oxidized sulfone.

Potassium Peroxymonosulfate (B1194676) (Oxone®): Oxone®, a stable and versatile salt containing potassium peroxymonosulfate as the active component, is another powerful oxidant capable of converting sulfoxides to sulfones. orgsyn.org It is often used specifically for the preparation of sulfones from either sulfides or sulfoxides due to its strong oxidizing nature. orientjchem.org

Hydrogen Peroxide: In the absence of a catalyst, hydrogen peroxide is a relatively slow oxidant for sulfoxides. However, its reactivity is significantly enhanced by various catalysts, such as transition metals or acids. Depending on the catalytic system and reaction conditions, hydrogen peroxide can be used to selectively produce sulfoxides from sulfides or to further oxidize them to sulfones. organic-chemistry.orgorganic-chemistry.org

Other Reagents: Other strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid derivatives are also capable of oxidizing sulfoxides but are less commonly used in modern synthesis due to their aggressive nature and lack of selectivity, which often leads to complex product mixtures and degradation. jchemrev.com

The formation of alpha-dichloromethyl phenylsulfone as a byproduct can complicate reaction workups and product purification. As the sulfone has different physical properties (e.g., polarity, solubility) and generally lacks the specific reactivity of the parent sulfoxide (such as the ability to stabilize an adjacent carbanion), its presence is typically undesirable in subsequent synthetic steps.

The following table summarizes research findings on the oxidation of analogous aryl sulfoxides, illustrating the conditions that favor the formation of sulfone byproducts.

| Oxidizing Agent | Stoichiometry (Equivalents) | Typical Conditions | Substrate | Product | Observed Yield of Sulfone Byproduct | Reference |

|---|---|---|---|---|---|---|

| m-CPBA | 1.1 | CH₂Cl₂, 0 °C to RT | Methyl Phenyl Sulfoxide | Methyl Phenyl Sulfone | Low to Moderate (Over-oxidation) | orientjchem.org |

| m-CPBA | >2.0 | CH₂Cl₂, RT | Alkyl Phenyl Sulfide | Alkyl Phenyl Sulfone | High to Quantitative | wikipedia.org |

| Oxone® | >1.0 | MeOH/H₂O, RT | Fluoromethyl Phenyl Sulfide | Fluoromethyl Phenyl Sulfone | High (direct oxidation) | orgsyn.org |

| H₂O₂ / Niobium Carbide (cat.) | Excess | Ethanol, 70 °C | Generic Sulfide | Generic Sulfone | High | organic-chemistry.org |

| KMnO₄ | Stoichiometric | Acetone/H₂O | Generic Sulfide | Generic Sulfone | Variable (often with side products) | jchemrev.com |

Iv. Advanced Synthetic Applications in Complex Molecule Construction

General Utility as a Versatile C1 Synthon and Multifunctional Building Block

alpha-Dichloromethyl phenylsulfoxide serves as a potent C1 synthon, a reagent capable of delivering a single carbon atom to a molecule. The presence of the electron-withdrawing phenylsulfinyl group and two chlorine atoms activates the alpha-carbon, facilitating its deprotonation to form a stabilized carbanion. This carbanion can then participate in a variety of nucleophilic reactions, effectively transferring a dichloromethyl group to an electrophilic substrate.

Furthermore, the phenylsulfinyl group is not merely an activating group; it can be readily transformed into other functionalities or removed entirely after the desired carbon-carbon bond formation has been achieved. This latent functionality, combined with the two chlorine atoms which can be further manipulated, underscores the multifunctional nature of this reagent. It allows for a modular approach to synthesis, where a single building block can be used to introduce a carbon atom and then be tailored to meet the specific requirements of the target molecule. This versatility makes this compound a highly efficient and atom-economical choice in multistep synthetic sequences.

Stereocontrolled Synthesis of Functionalized Carbon Skeletons

The ability to control the three-dimensional arrangement of atoms is a hallmark of modern organic synthesis. This compound and its derivatives have proven to be instrumental in a variety of stereocontrolled transformations, enabling the construction of complex and functionally rich carbon skeletons with high levels of precision.

The gem-dichlorocyclopropane motif is a valuable structural unit found in various agrochemical compounds. nih.gov While traditional methods for dichlorocyclopropanation often require harsh conditions, recent advancements have highlighted the utility of reagents derived from sulfoxides. Dichloromethyl(diaryl) sulfonium (B1226848) salts, which are readily synthesized from their corresponding methyl(aryl) sulfoxides, have been developed as effective reagents for the gem-dichlorocyclopropanation of electron-rich olefins under mild conditions. nih.govacs.org

This methodology provides access to a range of gem-dichlorocyclopropanes, including those that are not readily accessible through existing dichlorocarbene (B158193) methods. nih.gov The reaction tolerates a variety of functional groups, such as nitriles, carbamates, and silyl (B83357) ethers, and is effective for both terminal and highly substituted olefins. nih.govacs.org

Table 1: Synthesis of gem-Dichlorocyclopropanes using Dichloromethyl(diaryl) Sulfonium Salts

| Entry | Olefin | Base | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Styrene | NaH | 1,1-dichloro-2-phenylcyclopropane | 65 |

| 2 | α-Methylstyrene | NaH | 1,1-dichloro-2-methyl-2-phenylcyclopropane | 70 |

| 3 | 4-Methoxystyrene | NaH | 1,1-dichloro-2-(4-methoxyphenyl)cyclopropane | 68 |

Data sourced from Organic Letters. acs.org

The reaction is proposed to proceed through a free dichlorocarbene pathway, offering a valuable alternative to traditional methods. acs.org

The construction of all-carbon quaternary centers, carbon atoms bonded to four other carbon atoms, remains a significant challenge in organic synthesis. While direct applications of this compound for this purpose are not extensively documented in readily available literature, the underlying reactivity of related sulfoxide-stabilized carbanions suggests its potential in this area. The nucleophilic nature of the carbanion derived from this compound could, in principle, be exploited in reactions with sterically hindered electrophiles, such as trisubstituted alkyl halides or ketones, to forge quaternary centers. Further research in this area could unlock new synthetic strategies for the construction of these sterically congested and synthetically valuable motifs.

The homologation of carboxylic acids, the extension of the carbon chain by one atom, is a fundamental transformation in organic synthesis. While classical methods like the Arndt-Eistert reaction are well-established, they often involve hazardous reagents. The reactivity of this compound offers a potential, though not yet widely reported, avenue for one-carbon homologation. A plausible strategy would involve the reaction of the dichloromethyl phenylsulfoxide anion with a carboxylic acid derivative, such as an acid chloride or a mixed anhydride (B1165640). The resulting adduct could then be subjected to further transformations, such as reduction and hydrolysis, to yield the homologated carboxylic acid. This approach would provide a valuable alternative to existing methods, although detailed studies are required to establish its feasibility and scope.

Acetylenic compounds are important intermediates in organic synthesis, finding applications in the construction of a wide range of complex molecules. While direct evidence for the use of this compound in the synthesis of acetylenic compounds is limited in the current literature, the chemistry of related sulfoxides provides a conceptual framework. For instance, the reaction of sulfoxide-stabilized carbanions with appropriate electrophiles can lead to the formation of carbon-carbon bonds that are precursors to alkynes. The development of protocols involving this compound for the synthesis of acetylenic structures would represent a valuable addition to the synthetic chemist's toolbox.

Substituted cyclopentenones are key structural motifs present in numerous natural products and biologically active compounds. A powerful strategy for their synthesis involves the use of 1-chlorovinyl p-tolyl sulfoxides, which are structurally related to this compound. doi.org This method starts with the reaction of ketones with chloromethyl p-tolyl sulfoxide (B87167) to generate the 1-chlorovinyl p-tolyl sulfoxides in high yields. doi.org

These vinyl sulfoxides then undergo a consecutive reaction with the lithium carbanion of acetonitrile (B52724) and its homologues. doi.org This sequence involves an initial Michael-type addition followed by an intramolecular cyclization and subsequent elimination, ultimately leading to the formation of 2,4,4-trisubstituted 2-cyclopentenones. doi.org

Data conceptualized from the methodology presented in the cited literature. doi.org

This versatile method highlights the potential of alpha-chloro sulfoxide chemistry in the construction of complex cyclic systems.

This compound and its closely related analogues are demonstrably valuable reagents in advanced organic synthesis. Their utility as versatile C1 synthons and their application in the stereocontrolled construction of complex molecular architectures, particularly in the synthesis of substituted cyclopropanes and cyclopentenones, underscore their importance. While their full potential in areas such as the generation of quaternary carbon centers and one-carbon homologation of carboxylic acids is still being explored, the fundamental reactivity of this class of compounds suggests a promising future for their application in the synthesis of increasingly complex and biologically significant molecules.

Role in the Research and Development of Pharmaceutical and Agrochemical Intermediates

No specific examples or detailed research findings could be located that describe the application of this compound as an intermediate in the synthesis of pharmaceutical or agrochemical compounds. General literature on chiral sulfoxides highlights their importance in creating stereochemically complex molecules, some of which are undoubtedly destined for these industries. However, the direct involvement of the dichloromethyl phenylsulfoxide moiety in such synthetic routes is not documented in the reviewed literature.

Development of Novel Organosulfur Reagents and Chiral Auxiliaries

Similarly, a thorough search did not yield any studies focused on the development of new organosulfur reagents or chiral auxiliaries derived from this compound. The potential for the dichloromethyl group to act as a synthetic handle for further chemical modification is theoretically plausible. However, there is no published research to indicate that this potential has been explored or has led to the creation of new reagents or auxiliaries with practical applications in asymmetric synthesis.

Due to the lack of available data, a data table of research findings as requested cannot be generated.

V. Stereochemistry and Asymmetric Induction Via Alpha Dichloromethyl Phenylsulfoxide

Diastereoselective and Enantioselective Transformations

The fixed chirality at the sulfur atom of alpha-Dichloromethyl phenylsulfoxide can be leveraged to control the stereochemical outcome of reactions at other parts of a molecule, leading to the formation of specific diastereomers or enantiomers.

The stereochemistry of the sulfoxide (B87167) group exerts a powerful directing effect in chemical reactions, influencing the formation of new stereocenters and determining the ratio of diastereomeric products. medcraveonline.com The effectiveness of a sulfoxide in a diastereoselective reaction is primarily due to the steric and electronic differences between its substituents: a lone pair, an oxygen atom, and two distinct carbon groups. medcraveonline.com This asymmetry allows the sulfoxide to differentiate the diastereotopic faces of a nearby reactive center, forcing an incoming reagent to approach from the less sterically hindered direction.

In the case of this compound, the bulky and electron-withdrawing dichloromethyl group, contrasted with the planar phenyl ring, creates a highly biased steric and electronic environment. When the alpha-carbon is deprotonated to form a carbanion, the chiral sulfoxide group directs the subsequent reaction with an electrophile. The approach of the electrophile is dictated by a transition state model that minimizes steric repulsions, often involving chelation with a metal cation if present. This control leads to the preferential formation of one diastereomer over the other. The precise diastereoisomer ratio is a function of the reaction conditions, the nature of the electrophile, and the specific stereochemistry (R or S) of the starting sulfoxide.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed. Optically pure sulfoxides are widely used as chiral auxiliaries due to their high configurational stability, their powerful stereodirecting effects, and the availability of reliable methods for their enantiopure synthesis, such as the Andersen method. illinois.edumedcraveonline.comwiley-vch.de

The Andersen synthesis, a cornerstone in this field, involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, which proceeds with complete inversion of configuration at the sulfur atom to yield an enantiomerically pure sulfoxide. medcraveonline.com

Once attached to a molecule, a chiral sulfinyl group like that in this compound can direct a wide range of transformations, including:

Aldol reactions researchgate.net

Alkylation reactions

Conjugate additions illinois.edu

Diels-Alder reactions researchgate.net

Reductions of β-keto sulfoxides researchgate.net

The sulfoxide auxiliary effectively blocks one face of the reactive center, ensuring high diastereoselectivity. Following the reaction, the auxiliary can be cleaved under relatively mild conditions, for instance, via reduction or Pummerer rearrangement, to reveal the desired enantiomerically enriched product. illinois.edu

The reliable stereocontrol offered by chiral sulfoxides has made them invaluable tools in the total synthesis of complex, biologically active natural products. illinois.eduresearchgate.netthieme-connect.com The sulfoxide group can be used to set key stereocenters, which are then elaborated to construct the final molecular architecture.

For example, the stereoselective reduction of β-ketosulfoxides, a well-established reaction, has been applied to generate chiral β-hydroxy sulfoxides, which are versatile intermediates. This strategy has been a key step in the asymmetric synthesis of macrolides like Cladospolide A and the ionophoric antibiotic Nonactin. iupac.org In these syntheses, the chiral sulfoxide controls the formation of crucial hydroxyl-bearing stereocenters with high diastereoselectivity. iupac.org The auxiliary is then removed later in the synthetic sequence. Although specific use of this compound in these exact syntheses is not documented, its structural similarity to other aryl alkyl sulfoxides suggests its potential applicability in analogous synthetic strategies for complex molecules.

Understanding the mechanism of stereochemical induction is crucial for predicting and optimizing reaction outcomes. Studies on closely related chiral sulfoxide systems, particularly in Lewis base-catalyzed reactions, provide significant insight. One well-studied example is the enantioselective allylation of aldehydes with allyltrichlorosilane, where a chiral sulfoxide acts as a catalytic Lewis base. rsc.orgacs.orgnih.gov

The proposed mechanism for this transformation involves the following key steps:

Activation : The sulfoxide's oxygen atom coordinates to the silicon atom of allyltrichlorosilane. This coordination makes the silicon center hypervalent and more Lewis acidic.

Complex Formation : Kinetic and computational studies suggest the reaction proceeds through a dissociative pathway involving an octahedral cationic complex where two sulfoxide molecules are coordinated to the silicon center. rsc.org

Allylation : The aldehyde then coordinates to the activated silicon complex, and the allyl group is transferred to the aldehyde's carbonyl carbon via a closed, chair-like Zimmerman-Traxler transition state.

Stereoinduction : The chiral environment created by the sulfoxide ligands around the silicon center dictates the facial selectivity of the aldehyde's approach, leading to the preferential formation of one enantiomer of the homoallylic alcohol product.

This mechanism highlights how a chiral sulfoxide, acting as an organocatalyst, can generate a highly organized chiral environment to control the stereochemical course of a reaction.

Enantiorecognition Mechanisms and Chiral Discrimination Studies

Enantiorecognition is the process by which a chiral system interacts differently with the two enantiomers of another chiral compound. This principle is fundamental to the separation of sulfoxide enantiomers and the determination of their enantiomeric purity.

Chiral discrimination of sulfoxides is commonly achieved using two main techniques:

Chiral High-Performance Liquid Chromatography (HPLC) : Enantiomers of sulfoxides can be separated on chiral stationary phases (CSPs). nih.govnih.gov The mechanism of recognition on polymer-based CSPs, such as those derived from cellulose (B213188) or amylose, is complex and relies on multiple non-covalent interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. nih.gov The sulfinyl oxygen of this compound can act as a hydrogen bond acceptor, while the phenyl ring can participate in π-π interactions. The precise fit of one enantiomer into the chiral cavities or grooves of the CSP leads to a stronger interaction and thus a longer retention time, allowing for separation. nih.gov

Chiral NMR Spectroscopy : The enantiomeric excess of a sulfoxide can be determined using nuclear magnetic resonance (NMR) spectroscopy in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent. Chiral solvating agents, such as derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL), form transient, diastereomeric complexes with each enantiomer of the sulfoxide. researchgate.net These diastereomeric complexes exist in different electronic environments, causing the signals of corresponding protons in the NMR spectrum to appear at slightly different chemical shifts (non-equivalence), allowing for their integration and the determination of the enantiomeric ratio. researchgate.net The unique chiral discrimination mechanism is often driven by specific interactions like hydrogen bonding between the CSA and the sulfoxide oxygen, as well as steric and electronic interactions with the groups attached to the sulfur atom. researchgate.net

Vi. Computational Chemistry and Theoretical Approaches

Quantum Chemical Calculations (Ab Initio, Density Functional Theory) for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, including both ab initio methods and Density Functional Theory (DFT), are foundational in modeling the electronic structure and predicting the reactivity of sulfoxides. These methods can elucidate electron distribution, molecular orbital energies, and electrostatic potentials, which are key to understanding a molecule's chemical behavior. For sulfoxides in general, such calculations have been used to investigate the nature of the sulfur-oxygen bond and the stereoelectronic effects of the substituents on the sulfur atom. However, specific data from these calculations for alpha-Dichloromethyl phenylsulfoxide, which would detail its unique electronic characteristics imparted by the dichloromethyl group, are not available.

Reaction Mechanism Elucidation through Transition State Analysis

The elucidation of reaction mechanisms through the computational analysis of transition states is a critical application of theoretical chemistry. This involves locating the high-energy transition state structures that connect reactants to products and analyzing their geometries and energetic barriers. For various reactions involving sulfoxides, such as thermal elimination or oxidation, transition state analysis has provided detailed mechanistic insights. A computational study on this compound would be necessary to map out the transition states for its potential reactions, thereby clarifying the pathways and intermediates involved. Without such a study, any discussion of its reaction mechanisms remains speculative.

Energetic and Thermodynamic Considerations of Reaction Pathways

Computational chemistry allows for the detailed examination of the energetic and thermodynamic landscapes of reaction pathways. This includes the calculation of reaction enthalpies, entropies, and Gibbs free energies, which are crucial for determining the feasibility and spontaneity of a chemical process. For other sulfoxides, these calculations have been instrumental in understanding reaction outcomes and selectivities. researchgate.net A similar computational investigation of this compound would be required to determine the thermodynamic parameters for its reactions, providing a quantitative understanding of its chemical transformations.

Analysis of Enantiorecognition Factors, including Enthalpy and Entropy Contributions

The chiral nature of many sulfoxides makes them important in asymmetric synthesis. Computational methods are employed to study the factors governing enantiorecognition, which is the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound. These studies often involve calculating the enthalpic and entropic contributions to the free energy of diastereomeric complexes. For this compound, which is chiral at the sulfur center, computational analysis could predict its behavior in chiral environments and guide the design of enantioselective reactions. However, specific research into the enantiorecognition of this compound is not presently available.

In Silico Modeling for Predictive Chemistry and Selectivity Rationalization

In silico modeling encompasses a range of computational techniques used to predict chemical properties and rationalize selectivity. This predictive power is invaluable in modern chemical research, allowing for the efficient design of experiments and the development of new synthetic methodologies. By building computational models of reactions involving this compound, it would be possible to predict its reactivity with different reagents and rationalize the observed stereochemical and regiochemical outcomes. The development of such predictive models is contingent on dedicated computational studies that have yet to be reported.

Vii. Advanced Spectroscopic and Analytical Characterization for Research Applications

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules like α-Dichloromethyl phenylsulfoxide and for analyzing their solid-state structure. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's three-dimensional arrangement.

While specific crystallographic data for α-Dichloromethyl phenylsulfoxide is not widely available in public databases, the general methodology would involve growing a single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map. From this map, the positions of the individual atoms can be determined. For chiral molecules, anomalous dispersion techniques are employed to establish the absolute stereochemistry at the sulfoxide (B87167) sulfur center.

In a related study, X-ray crystallography was successfully used to determine the structure of diastereoisomers of products formed from reactions involving similar sulfoxides, confirming the spatial arrangement of substituents around the chiral sulfur atom. This underscores the power of the technique in providing conclusive structural evidence for complex chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the α-Dichloromethyl phenylsulfoxide molecule.

In ¹H NMR spectroscopy of a related compound, 1-chloroethyl phenyl sulfoxide, the chemical shifts of the protons adjacent to the chlorine atom were crucial in distinguishing between diastereoisomers. For α-Dichloromethyl phenylsulfoxide, the proton of the dichloromethyl group (-CHCl₂) would be expected to appear as a distinct singlet in the ¹H NMR spectrum. Its chemical shift would be influenced by the electronegativity of the two chlorine atoms and the adjacent sulfoxide group. The aromatic protons of the phenyl group would typically appear in the downfield region of the spectrum.

¹³C NMR spectroscopy would provide complementary information, with distinct signals for the carbon of the dichloromethyl group, and the carbons of the phenyl ring. The chemical shift of the dichloromethyl carbon would be characteristic and useful for confirming the presence of this functional group. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for α-Dichloromethyl Phenylsulfoxide (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| -CHCl₂ | ¹H | 5.0 - 6.0 | Singlet |

| Phenyl-H | ¹H | 7.2 - 7.8 | Multiplets |

| -CHCl₂ | ¹³C | 70 - 85 | - |

| Phenyl-C | ¹³C | 120 - 140 | - |

Mass Spectrometry for Elucidating Reaction Products and Intermediates

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For α-Dichloromethyl phenylsulfoxide, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular weight and, consequently, its elemental formula.

The fragmentation pattern observed in the mass spectrum can provide valuable clues about the molecule's structure. Common fragmentation pathways for phenylsulfoxides may involve cleavage of the C-S bond or rearrangements. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments, which would be a key signature in identifying the compound.

In research settings, mass spectrometry is also invaluable for monitoring reaction progress and identifying intermediates. For instance, the reaction of lithio dichloromethyl phenylsulfoxide with electrophiles can be monitored by analyzing aliquots of the reaction mixture by mass spectrometry to detect the formation of the desired products and any byproducts.

Advanced Chromatographic Techniques (e.g., Chiral GC) for Separation and Purity Assessment in Research Studies

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds. For a chiral compound like α-Dichloromethyl phenylsulfoxide, advanced chiral chromatographic methods are necessary to separate its enantiomers.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. This method utilizes a chiral stationary phase within the GC column, which interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. The choice of the chiral stationary phase is critical and often involves derivatives of cyclodextrins. The ability to separate the enantiomers is crucial for studying their individual biological activities or for use in asymmetric synthesis.

Viii. Current Challenges and Future Research Perspectives

Exploration of Unprecedented Reaction Manifolds and Novel Mechanistic Pathways

A primary focus of ongoing research is the discovery of new transformations that leverage the unique reactivity of alpha-dichloromethyl phenylsulfoxide. Its ability to act as a precursor to various reactive intermediates opens the door to previously unexplored reaction manifolds. For instance, its role in the generation of dichloromethyl anions or related carbenoids allows for novel carbon-carbon and carbon-heteroatom bond formations.

Future investigations will likely delve deeper into the mechanistic intricacies of its reactions. A thorough understanding of the transition states and reaction intermediates will be crucial for optimizing existing protocols and for the rational design of new synthetic methods. This includes exploring its potential in cycloaddition reactions, rearrangements, and domino reaction sequences, which could provide rapid access to complex molecular architectures from simple starting materials.

Development of Highly Enantioselective and Diastereoselective Transformations

The control of stereochemistry is a central theme in modern organic synthesis. A significant challenge and a major area of future research lie in the development of highly stereoselective reactions involving this compound. The presence of the sulfoxide (B87167) group, which is inherently chiral, provides a valuable handle for inducing asymmetry in its reactions.

Current efforts are directed towards the use of chiral auxiliaries and catalysts to control the facial selectivity of nucleophilic or electrophilic attack at the carbon atom bearing the dichloromethyl group. For example, the diastereoselective dichloromethylation of N-tert-butylsulfinyl aldimines has been achieved, yielding α-(dichloromethyl)amines with good stereocontrol. researchgate.net Future work will aim to expand the substrate scope and improve the enantiomeric and diastereomeric ratios in these transformations. The development of catalytic enantioselective methods would be a particularly significant advancement, offering a more atom-economical and efficient approach to chiral molecules.

Expanding the Scope of Synthetic Applications for Architecturally Complex Targets

While this compound has been employed in the synthesis of various molecules, its application in the construction of highly complex and biologically active natural products remains an area with significant growth potential. The dichloromethyl group can be readily transformed into a variety of other functional groups, making it a versatile synthon for intricate molecular frameworks.

Future research will focus on showcasing the utility of this reagent in the total synthesis of architecturally challenging targets. This will not only demonstrate the robustness and reliability of existing methods but also spur the development of new synthetic strategies tailored to the specific challenges posed by complex molecules. The ability to introduce a dichloromethyl group stereoselectively and then elaborate it into other functionalities is a powerful tool for synthetic chemists.

Integration with Catalytic Systems for Enhanced Efficiency and Sustainability

The principles of green chemistry are increasingly influencing the design of synthetic routes. A key future direction for the application of this compound is its integration with catalytic systems to enhance reaction efficiency and reduce environmental impact. This includes the development of methods that utilize catalytic amounts of reagents, operate under milder reaction conditions, and minimize waste generation.

For instance, the use of transition metal catalysts could open up new avenues for cross-coupling reactions involving the dichloromethyl group. Furthermore, the development of organocatalytic methods for stereoselective transformations would offer a sustainable alternative to traditional stoichiometric approaches. The synergy between the inherent reactivity of this compound and the power of catalysis is expected to lead to more efficient and environmentally benign synthetic processes.

Advanced Theoretical Prediction and Computational Validation of Chemical Behavior

The use of computational chemistry is becoming an indispensable tool in modern organic synthesis. Advanced theoretical calculations can provide valuable insights into the electronic structure, reactivity, and stereochemical outcomes of reactions involving this compound.

Future research will increasingly rely on density functional theory (DFT) and other computational methods to predict the feasibility of new reactions, elucidate complex reaction mechanisms, and rationalize observed stereoselectivities. This in-silico approach will not only accelerate the discovery of new transformations but also provide a deeper fundamental understanding of the chemical behavior of this versatile reagent. The synergy between experimental and computational studies will be crucial for unlocking the full synthetic potential of this compound.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing alpha-Dichloromethyl phenylsulfoxide, and how should data be interpreted?

- Methodology : Use ¹H/¹³C NMR to identify chlorine and methyl group environments, noting chemical shifts for sulfoxide groups (δ ~2.5–3.5 ppm for methyls). IR spectroscopy can confirm S=O stretching (~1050–1100 cm⁻¹). For sulfur speciation, S K-edge XANES or X-ray absorption spectroscopy (XAS) compares against phenylsulfoxide standards to distinguish sulfoxide, sulfone, or thioether oxidation states . Validate purity via GC-MS or HPLC with UV detection (λ = 254 nm) .

Q. What synthetic routes are effective for preparing this compound?

- Methodology : Chlorinate methyl phenyl sulfoxide (CAS 1193-82-4) using N-chlorosuccinimide (NCS) under inert conditions (argon/glovebox) at 0–5°C to minimize side reactions. Monitor progress via TLC (silica gel, hexane/ethyl acetate 4:1). Purify via column chromatography (SiO₂, gradient elution) or recrystallization in dichloromethane/hexane . Confirm regioselectivity using NOESY NMR to verify chlorine position .

Q. How should researchers handle this compound safely in moisture-sensitive reactions?

- Methodology : Use Schlenk lines or gloveboxes for air-sensitive protocols. Store under argon at –20°C in amber vials. Quench residues with aqueous NaHCO₃ to neutralize HCl byproducts. Conduct reactivity tests with controlled H₂O exposure (e.g., FTIR monitoring) to assess hydrolysis rates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in radical addition reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze bond dissociation energies (BDEs) of Cl–C and S–O bonds. Compare with experimental EPR data to validate radical intermediates. Use transition state modeling to predict regioselectivity in reactions with alkenes or allenes .

Q. What strategies resolve contradictions in reported catalytic efficiencies of sulfoxide derivatives?

- Methodology : Conduct comparative kinetic studies under standardized conditions (solvent, temperature, catalyst loading). Use control experiments (e.g., deuterated solvents) to isolate electronic vs. steric effects. Cross-validate via in situ Raman spectroscopy to monitor reaction progress and intermediate formation .

Q. How can researchers optimize enantioselective applications of this compound in asymmetric catalysis?

- Methodology : Screen chiral ligands (e.g., BINOL derivatives) in model reactions (e.g., sulfoxidation). Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents . Use molecular dynamics simulations to correlate ligand conformation with catalytic activity .

Q. What analytical approaches validate the compound’s stability under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies (40–60°C, pH 1–13) with LC-MS monitoring. Identify degradation products (e.g., sulfones or disulfides) via high-resolution mass spectrometry (HRMS). Compare with quantum mechanical calculations to predict degradation pathways .

Data Contradiction & Validation

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

- Methodology : Replicate experiments using identical instrumentation (e.g., same NMR field strength). Cross-reference with crystallographic data (if available) or computational NMR predictions. Collaborate with independent labs for interlaboratory validation .

Q. What protocols ensure reproducibility in synthetic yields for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.